Cas no 2229314-30-9 ((1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine)
(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine
- (1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine
- 2229314-30-9
- EN300-1755458
-
- Inchi: 1S/C11H19NO/c12-7-11(4-1-5-11)9-6-8-2-3-10(9)13-8/h8-10H,1-7,12H2
- InChI Key: IYSBGBVAGWWCBA-UHFFFAOYSA-N
- SMILES: O1C2CCC1C(C2)C1(CN)CCC1
Computed Properties
- Exact Mass: 181.146664230g/mol
- Monoisotopic Mass: 181.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 35.2Ų
(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755458-0.05g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1755458-0.1g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1755458-0.25g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1755458-0.5g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1755458-1.0g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 1g |
$1686.0 | 2023-05-26 | ||
| Enamine | EN300-1755458-2.5g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1755458-5.0g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 5g |
$4890.0 | 2023-05-26 | ||
| Enamine | EN300-1755458-10.0g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 10g |
$7250.0 | 2023-05-26 | ||
| Enamine | EN300-1755458-1g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1755458-5g |
(1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutyl)methanamine |
2229314-30-9 | 5g |
$4890.0 | 2023-09-20 |
(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine
Chemical Profile of (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine (CAS No. 2229314-30-9)
The compound (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine, identified by its CAS number 2229314-30-9, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic amines, which have garnered significant attention due to their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including its bicyclic framework and amine functional group, make it a promising candidate for further investigation in medicinal chemistry.
The bicyclic system in (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine is derived from a 7-oxabicyclo[2.2.1]heptane core, which is known for its rigid conformation and potential to interact with biological targets in a specific manner. This structural motif has been extensively studied in the context of designing bioactive molecules, as it can mimic natural products and facilitate the development of novel pharmacophores. The presence of the cyclobutyl group further enhances the complexity of the molecule, contributing to its unique physicochemical properties and biological interactions.
In recent years, there has been a growing interest in exploring the therapeutic potential of bicyclic amine derivatives. These compounds have shown promise in various preclinical studies, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications. The amine functional group in (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine is particularly noteworthy, as it can engage in hydrogen bonding interactions with biological targets, thereby modulating their activity. This feature has been exploited in the design of small-molecule inhibitors targeting enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug discovery. The combination of the bicyclic core and the amine group provides a versatile platform for structural modifications, allowing chemists to fine-tune the properties of the molecule for specific biological activities. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of these compounds with high accuracy, facilitating the rational design of novel derivatives with enhanced potency and selectivity.
The synthesis of (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine presents unique challenges due to its complex structural architecture. However, modern synthetic methodologies have made significant strides in addressing these challenges, enabling the efficient preparation of such molecules on both laboratory and industrial scales. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in constructing the intricate cyclic systems found in this compound.
From a pharmaceutical perspective, the biological activity of (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine is an area of intense investigation. Preclinical studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, its ability to modulate inflammatory pathways has been explored in models of chronic inflammation, where it has shown promising results in reducing pro-inflammatory cytokine production. Similarly, its interaction with cancer-related targets has been investigated, with early findings indicating potential antitumor activity.
The development of novel drug candidates often involves a multi-disciplinary approach, integrating insights from chemistry, biology, and pharmacology. In the case of (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine, collaboration between synthetic chemists and biologists has been crucial in elucidating its mechanism of action and optimizing its pharmacological properties. This collaborative effort has not only accelerated the discovery process but also provided valuable insights into the structure-activity relationships governing biological interactions.
As our understanding of molecular recognition continues to evolve, compounds like (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclobutyl)methanamine are poised to play a pivotal role in next-generation therapeutics. Their unique structural features and versatile biological activities make them attractive candidates for further development into clinical candidates or lead compounds for drug discovery programs targeting unmet medical needs.
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